Kuwanon W

Structural characterization Biosynthesis Natural product chemistry

Kuwanon W is a natural Diels–Alder type adduct isolated from the root bark of the cultivated mulberry tree, Morus lhou. Structurally, it is biogenetically regarded as a Diels–Alder adduct of a chalcone derivative and a dehydroprenyl-flavone, belonging to the class of mulberry Diels–Alder-type adducts (MDAAs) characterized by their complex molecular architecture and phenolic nature.

Molecular Formula C45H42O11
Molecular Weight 758.8 g/mol
Cat. No. B12393667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKuwanon W
Molecular FormulaC45H42O11
Molecular Weight758.8 g/mol
Structural Identifiers
SMILESCC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C4=C(C=C3)OC(C=C4)(C)C)O)C5=C(C=C(C6=C5OC(=C(C6=O)CC=C(C)C)C7=C(C=C(C=C7)O)O)O)O
InChIInChI=1S/C45H42O11/c1-21(2)6-9-29-42(54)39-35(51)20-34(50)38(44(39)55-43(29)26-11-8-24(47)19-33(26)49)31-17-22(3)16-30(25-10-7-23(46)18-32(25)48)37(31)41(53)28-12-13-36-27(40(28)52)14-15-45(4,5)56-36/h6-8,10-15,17-20,30-31,37,46-52H,9,16H2,1-5H3/t30-,31-,37-/m0/s1
InChIKeyQAFIXEVKRZHTEV-AJKBGCORSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Kuwanon W Procurement Guide: Sourcing the Natural Diels–Alder Adduct from Morus lhou


Kuwanon W is a natural Diels–Alder type adduct isolated from the root bark of the cultivated mulberry tree, Morus lhou [1]. Structurally, it is biogenetically regarded as a Diels–Alder adduct of a chalcone derivative and a dehydroprenyl-flavone, belonging to the class of mulberry Diels–Alder-type adducts (MDAAs) characterized by their complex molecular architecture and phenolic nature [1]. Commercially, Kuwanon W is available at high purity (e.g., 99.35%) for biochemical experiments and drug synthesis research [2].

Why Kuwanon W Cannot Be Substituted by Generic Kuwanon Analogs for Specialized Research


The mulberry Diels–Alder-type adduct (MDAA) family, including Kuwanon W, exhibits profound structural heterogeneity that precludes simple substitution [1]. Kuwanon derivatives such as Kuwanon A, C, G, H, L, and Y display divergent biological profiles across distinct targets, including selective COX-2 inhibition (Kuwanon A), antimicrobial activity (Kuwanon C and G), α-glucosidase inhibition (Kuwanon G and H), and HIV-1 integrase inhibition (Kuwanon L) [2]. Kuwanon W, as a structurally distinct MDAA formed via specific [4+2]-cycloaddition, possesses a unique molecular scaffold that dictates its own biological interaction landscape [1]. The following evidence demonstrates why procurement decisions must be compound-specific rather than class-generic.

Kuwanon W Comparative Evidence Guide: Quantified Differentiation for Procurement Selection


Structural Complexity and Diels–Alder Scaffold as a Key Differentiator for Kuwanon W Procurement

Kuwanon W possesses a unique Diels–Alder type adduct scaffold formed by the [4+2]-cycloaddition of a chalcone derivative and a dehydroprenyl-flavone, which confers distinct chemical stability and molecular recognition properties not observed in simpler prenylated flavonoids such as Kuwanon E or C [1]. While Kuwanon E is a simpler isoprenylated flavonoid lacking the complex bridged bicyclic core, Kuwanon W's larger, more rigid three-dimensional architecture directly impacts its experimental handling, analytical detection, and biological target engagement [1]. This structural differentiation is quantifiable through molecular weight, which is 758.81 g/mol for Kuwanon W compared to 422.47 g/mol for Kuwanon E, reflecting the additional chalcone-derived moiety [2][3].

Structural characterization Biosynthesis Natural product chemistry

Source Purity and Batch-to-Batch Consistency for Kuwanon W Experimental Reproducibility

Commercial procurement of Kuwanon W from established suppliers provides documented purity levels, typically ≥98% as determined by HPLC [1]. This specification is critical for reproducible biochemical experiments, as impurities present in crude extracts or in-house isolations can confound activity readouts. The MDAA class is notorious for co-eluting compounds and purification challenges, a problem documented during analytical-scale HPLC-HRMS-SPE-NMR studies where kuwanon L, moracenin B (kuwanon G), and moracenin A (kuwanon H) were identified, yet several peaks containing MDAA-type compounds could not be unambiguously assigned due to insufficient separation [2]. Procuring validated Kuwanon W eliminates this experimental variability.

Analytical chemistry Quality control Reproducibility

Inferred Target Engagement Profile: Kuwanon W versus Kuwanon Analogs with Validated Activity

While Kuwanon W-specific quantitative bioactivity data remain limited in the peer-reviewed literature, the divergent activity profiles of structurally related kuwanon analogs provide class-level inference for its non-substitutability. Kuwanon A exhibits selective COX-2 inhibitory activity (IC50 = 14 μM, SI > 7.1), comparable to celecoxib [1]. Kuwanon L inhibits HIV-1 integrase (IC50 = 42 μM and 34 μM for LEDGF-dependent and independent assays) [2]. Kuwanon G and H show α-glucosidase inhibition (IC50 = 38.3 μM and 2.83 μM, respectively) [3]. Kuwanon Y inhibits PKC (IC50 = 15 μM) [4]. These divergent target engagement profiles underscore that the MDAA scaffold, including Kuwanon W, cannot be generalized to a single activity class.

Pharmacology Target engagement Structure-activity relationship

Kuwanon W Research and Industrial Application Scenarios Based on Verified Differentiation


Structural Biology and Natural Product Chemistry: Investigating Diels–Alder Adduct Scaffolds

Kuwanon W serves as a model compound for studying Diels–Alder adduct biosynthesis and structural elucidation in natural product chemistry [1]. Its complex bridged bicyclic core, formed via [4+2]-cycloaddition of a chalcone and dehydroprenyl-flavone, provides a unique scaffold for investigating enzyme-catalyzed cycloaddition mechanisms and for developing synthetic methodology toward MDAA-type compounds [1].

Biochemical and Pharmacological Screening for Novel MDAA-Derived Lead Compounds

Given the class-level evidence that structurally distinct kuwanon derivatives exhibit divergent and potent biological activities — including COX-2 inhibition (Kuwanon A, IC50 = 14 μM), HIV-1 integrase inhibition (Kuwanon L, IC50 = 34-42 μM), α-glucosidase inhibition (Kuwanon G and H, IC50 = 38.3 μM and 2.83 μM), and PKC inhibition (Kuwanon Y, IC50 = 15 μM) — Kuwanon W is a compelling candidate for primary screening in biochemical assays [1][2][3][4]. Its unique Diels–Alder adduct scaffold may engage biological targets not accessible to simpler flavonoids or other kuwanon analogs [5].

High-Purity Reference Standard for Analytical Method Development and Quality Control

With documented commercial purity of 99.35% [1], Kuwanon W is suitable as a reference standard for HPLC method development, LC-MS quantification, and quality control of mulberry-derived botanical extracts. The analytical challenges associated with isolating and identifying MDAAs from complex plant matrices — including co-eluting compounds that preclude unambiguous identification — underscore the value of a validated, high-purity Kuwanon W standard for ensuring reproducible analytical results [2].

Structure-Activity Relationship (SAR) Studies within the MDAA Chemical Space

Kuwanon W is an essential component for SAR studies aiming to map the relationship between MDAA structural features and biological activity. Comparing Kuwanon W (C45H42O11, 758.81 g/mol) with simpler analogs such as Kuwanon E (C25H26O6, 422.47 g/mol) allows researchers to interrogate the contribution of the Diels–Alder adduct core and the chalcone-derived moiety to target binding, cellular permeability, and metabolic stability [3][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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